molecular formula C10H8BrClFN3 B1277157 4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine CAS No. 895929-92-7

4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine

Cat. No.: B1277157
CAS No.: 895929-92-7
M. Wt: 304.54 g/mol
InChI Key: OQZSUQJWJZWEJG-UHFFFAOYSA-N
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Description

“4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C10H7BrClFN2 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it is known that pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also contains bromine, chlorine, and fluorine atoms attached to different parts of the molecule .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 289.53 g/mol. It has a complexity of 220 and a topological polar surface area of 17.8 Ų .

Scientific Research Applications

Analgesic Activities

Research on N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives demonstrated notable analgesic activity in mice. These compounds also showed moderate hypotensive, bradycardiac, and antiinflammatory activities, as well as weak platelet antiaggregating activity in vitro (Bondavalli et al., 1988).

GPR39 Agonists Modulated by Zinc

A study identified kinase inhibitors, including a compound structurally related to 4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine, as novel GPR39 agonists. These compounds displayed probe-dependent and pathway-dependent allosteric modulation by zinc, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39 (Sato et al., 2016).

Antimicrobial and Antiproliferative Activities

Heterocycles derived from 4-/5-/6-/7-nitro/5-fluoro/chloro/bromoindole-2-carbohydrazides, which are structurally similar to the compound , have been studied for their antimicrobial, antiinflammatory, and antiproliferative activities. These compounds exhibited moderate to good antiproliferative activity, indicating their potential in medical research (Narayana et al., 2009).

Catalysis in Amination Reactions

A Cu(I)–N-heterocyclic carbene complex was used as a catalyst for efficient amination of 2-N-heteroaryl chlorides with pyrazoles. This research highlights the application of such compounds in catalyzing chemical reactions, particularly in the synthesis of substituted 1-(2-N-heteroaryl)-1H-pyrazoles (Xu et al., 2020).

Antibacterial Activity

Pyrazole Schiff bases, including compounds like this compound, have been synthesized and tested for their ability to inhibit the growth of C. albicans and Gram-negative bacteria. These compounds have potential as antibacterial agents (Feng et al., 2018).

Future Directions

Future research could focus on exploring the therapeutic potential of this compound, given the known biological activity of similar pyrrole and pyrrolidine analogs .

Properties

IUPAC Name

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClFN3/c11-7-5-16(15-10(7)14)4-6-8(12)2-1-3-9(6)13/h1-3,5H,4H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZSUQJWJZWEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601177614
Record name 4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895929-92-7
Record name 4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895929-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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